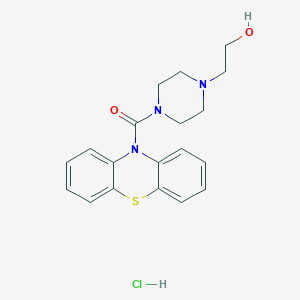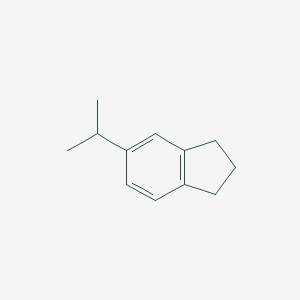
5-Isopropyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2,3-dihydro-1H-indene, also known as β-isopropylphenidate (β-IPPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity in recent years due to its potential therapeutic applications and recreational use.
Mecanismo De Acción
β-IPPH acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in enhanced cognitive function and improved attention. Additionally, β-IPPH has been shown to have a lower affinity for the serotonin transporter, which may contribute to its lower risk of adverse effects compared to other psychostimulants.
Biochemical and Physiological Effects
β-IPPH has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, leading to enhanced cognitive function and improved attention. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. Additionally, β-IPPH has been shown to have a lower risk of adverse effects compared to other psychostimulants, such as methylphenidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-IPPH has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, it has a lower risk of adverse effects compared to other psychostimulants, which may make it a safer option for animal studies. However, β-IPPH has limitations for lab experiments as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the potential for abuse and addiction should be taken into consideration when using β-IPPH in lab experiments.
Direcciones Futuras
For β-IPPH research include its potential as a treatment for depression and anxiety disorders and the development of new synthetic methods.
Métodos De Síntesis
β-IPPH can be synthesized by reacting isopropylphenidate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields high purity β-IPPH. The synthesis method has been optimized to produce β-IPPH in large quantities, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
β-IPPH has been studied extensively for its potential therapeutic applications. It has been found to have similar pharmacological properties to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). β-IPPH has been shown to improve cognitive function, increase attention, and reduce impulsivity in animal models. Additionally, it has been suggested that β-IPPH may have potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
104851-39-0 |
|---|---|
Nombre del producto |
5-Isopropyl-2,3-dihydro-1H-indene |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
5-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3 |
Clave InChI |
XPQDAIPCBCVWIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
SMILES canónico |
CC(C)C1=CC2=C(CCC2)C=C1 |
Sinónimos |
1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



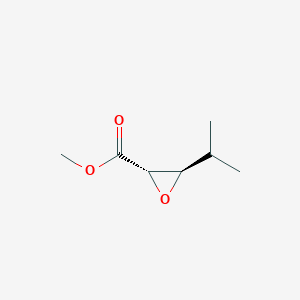
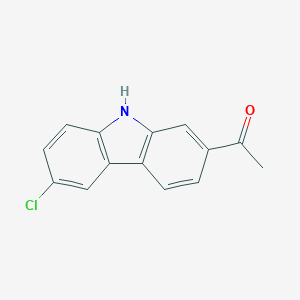
![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)
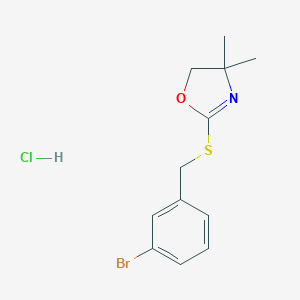
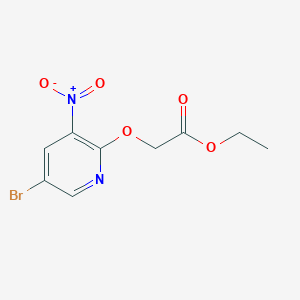
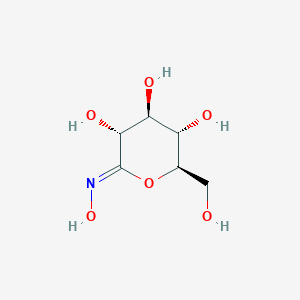
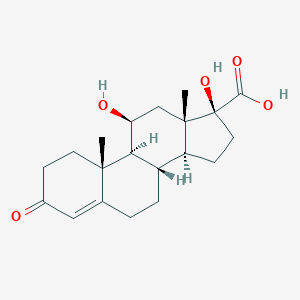
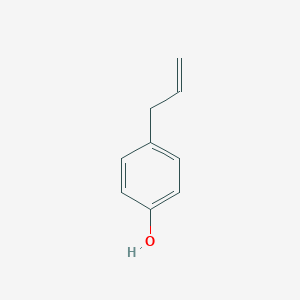

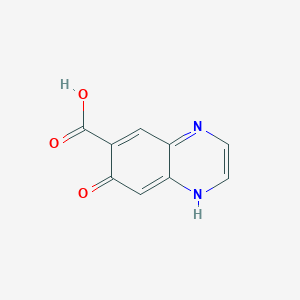
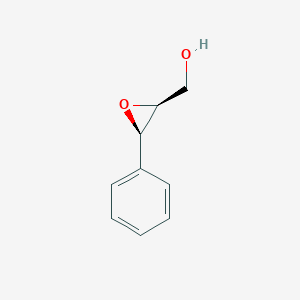
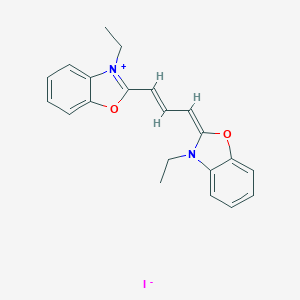
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
